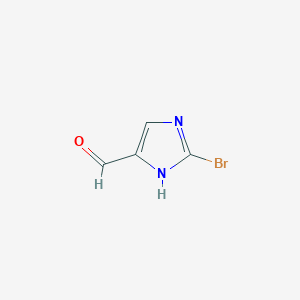

2-Bromo-1H-imidazole-5-carbaldehyde

Description

Significance of Imidazole (B134444) Heterocycles in Synthetic Chemistry and Chemical Biology

Imidazole, a five-membered planar ring containing two nitrogen atoms, is a cornerstone heterocyclic system in both synthetic chemistry and chemical biology. mdpi.combaranlab.org First synthesized in 1858, this aromatic heterocycle is not merely a laboratory curiosity but a fundamental component of many significant biological molecules. mdpi.comnih.gov It forms the core of the essential amino acid histidine, is present in purines which are fundamental to nucleic acids, and appears in various alkaloids. baranlab.org

The unique chemical properties of the imidazole nucleus make it a "privileged structure" in medicinal chemistry. mdpi.comnih.gov Its ability to act as both a hydrogen bond donor and acceptor, its amphoteric nature (acting as both a weak acid and a weak base), and its capacity to coordinate with metal ions are key to its biological activity. baranlab.org This versatility has led to the incorporation of the imidazole scaffold into a vast array of therapeutic agents with a broad spectrum of activities, including antifungal, anticancer, anti-inflammatory, and antiviral properties. mdpi.comnih.gov Consequently, the synthesis and functionalization of imidazole derivatives remain a highly active area of research, aimed at the discovery of new drugs and bioactive compounds. mdpi.comnih.gov

Overview of Halogenated Aldehyde-Substituted Heterocycles

Halogenated heterocycles are organic compounds that feature at least one halogen atom (fluorine, chlorine, bromine, or iodine) attached to a heterocyclic ring. vulcanchem.com These compounds are of immense importance in synthetic chemistry as they serve as versatile building blocks for creating more complex molecules. The halogen atom acts as a reactive handle, enabling a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions like the Suzuki, Stille, and Sonogashira couplings. wikipedia.org These reactions allow for the precise formation of new carbon-carbon bonds, a fundamental process in the construction of complex organic molecules.

When a heterocyclic ring is substituted with both a halogen atom and an aldehyde group (-CHO), it becomes a particularly powerful synthetic intermediate. The aldehyde group is itself a highly versatile functional group. It can be readily transformed into a wide range of other functionalities through reactions such as oxidation to a carboxylic acid, reduction to an alcohol, or conversion into imines, alkenes, and other carbon-carbon bonds via reactions like the Wittig reaction.

The presence of both a halogen and an aldehyde on a heterocyclic core provides chemists with two distinct and orthogonal sites for chemical modification. This dual functionality allows for sequential and controlled synthetic strategies, enabling the construction of highly substituted and complex heterocyclic structures that are often sought after in drug discovery and materials science.

Contextualizing 2-Bromo-1H-imidazole-5-carbaldehyde within Contemporary Organic Research

The synthesis of polyfunctionalized imidazoles, such as those bearing both bromo and carbaldehyde groups, presents significant synthetic challenges, particularly concerning regioselectivity. The specific compound, this compound, is a prime example of a molecule whose synthesis requires careful strategic planning. Research into the synthesis of substituted imidazole carbaldehydes has highlighted the intricate nature of introducing functional groups at specific positions on the imidazole ring. psu.edu

A common strategy for introducing an aldehyde group onto a bromoimidazole is through a halogen-metal exchange reaction followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). psu.edu However, this process is complicated by the potential for transmetallation and equilibration of the lithiated intermediates. For instance, studies on the lithiation of 1-protected bromoimidazoles have shown that imidazol-5-yllithium intermediates can equilibrate to the more thermodynamically stable imidazol-2-yllithium derivatives when the 2-position is unsubstituted. psu.edu This equilibration can lead to the formation of a mixture of products, with the 2-carbaldehyde isomer often being the major product, even when the starting material is a 5-bromoimidazole.

Achieving the desired 5-carbaldehyde substitution pattern on a 2-bromoimidazole scaffold is therefore a non-trivial synthetic goal. Research in this area focuses on developing methods to control the regioselectivity of these reactions, perhaps by using different organometallic reagents, protecting groups, or reaction conditions to prevent or inhibit the undesired transmetallation or equilibration. psu.edu The pursuit of specific isomers like this compound is driven by the need for precisely substituted building blocks for the targeted synthesis of complex pharmaceutical agents and other functional organic materials.

Data Tables

Table 1: Physicochemical Properties of Selected Imidazole Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| Imidazole | C₃H₄N₂ | 68.08 | Parent aromatic heterocycle |

| 2-Bromo-1H-imidazole | C₃H₃BrN₂ | 146.97 | Brominated at C2 position |

| Imidazole-2-carbaldehyde | C₄H₄N₂O | 96.09 | Aldehyde at C2 position |

| 2-Bromo-1-methyl-1H-imidazole-5-carbaldehyde | C₅H₅BrN₂O | 189.01 | N-methylated, brominated at C2, aldehyde at C5 |

Table 2: Synthetic Reactions Relevant to Halogenated Heterocycles

| Reaction Type | Description | Key Reagents |

| Suzuki Coupling | Palladium-catalyzed cross-coupling of an organohalide with a boronic acid. wikipedia.org | Pd catalyst, base, boronic acid |

| Stille Coupling | Palladium-catalyzed cross-coupling of an organohalide with an organostannane. wikipedia.org | Pd catalyst, organostannane |

| Halogen-Metal Exchange | Replacement of a halogen atom (often Br or I) with a metal (often Li). psu.edu | Organolithium reagent (e.g., n-BuLi) |

| Vilsmeier-Haack Reaction | Formylation of electron-rich aromatic rings. | Phosphorus oxychloride, DMF |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1H-imidazole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2O/c5-4-6-1-3(2-8)7-4/h1-2H,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMGGMRMMQBQDOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=N1)Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Organic Transformations of 2 Bromo 1h Imidazole 5 Carbaldehyde

Transformations Involving the Bromine Substituent

The bromine atom on the imidazole (B134444) ring is a key site for synthetic modification. Its reactivity is influenced by the electron-withdrawing nature of the imidazole ring and the aldehyde group. This allows for a range of transformations, including nucleophilic substitutions and metal-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities at the C-2 position.

Nucleophilic Substitution Reactions at C-2

While specific documented examples of nucleophilic substitution on 2-Bromo-1H-imidazole-5-carbaldehyde are limited in readily available literature, the reactivity of analogous compounds, such as 2-bromo-1-methyl-1H-imidazole-5-carbaldehyde, provides significant insight. In these related molecules, the bromine atom can be displaced by various nucleophiles. google.com These reactions typically involve the attack of a nucleophile on the electron-deficient C-2 carbon of the imidazole ring, leading to the substitution of the bromide ion.

Common nucleophiles that are expected to react with this compound include:

Amines: Reaction with primary or secondary amines would yield 2-amino-1H-imidazole-5-carbaldehyde derivatives.

Thiols: Thiolates can displace the bromine to form 2-(alkylthio)- or 2-(arylthio)-1H-imidazole-5-carbaldehydes.

Alkoxides: Alkoxides can be used to introduce alkoxy groups at the C-2 position.

The reaction conditions for these substitutions would likely require a suitable solvent and potentially a base to facilitate the reaction, depending on the nucleophile's strength and the substrate's reactivity. Computational studies on similar imidazole systems suggest that such nucleophilic substitution reactions are thermodynamically favorable.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromine atom at the C-2 position of this compound makes it a suitable substrate for various palladium- and copper-catalyzed transformations.

The Suzuki coupling reaction, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is a widely used transformation. Patent literature indicates the feasibility of subjecting this compound to Suzuki coupling conditions. google.com Studies on other brominated imidazoles have demonstrated selective arylation at the C-2 position. This suggests that this compound can be coupled with a variety of aryl- and heteroarylboronic acids or their esters to generate 2-aryl- or 2-heteroaryl-1H-imidazole-5-carbaldehyde derivatives.

A typical Suzuki coupling reaction involves a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent system like toluene, dioxane, or a mixture of an organic solvent and water.

Table 1: Representative Suzuki Coupling Reaction on a Related Imidazole Substrate

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield | Reference |

| 2,4-Dibromo-1-MOM-imidazole | 4-Methylsulfanylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 2-(4-Methylsulfanylphenyl)-4-bromo-1-MOM-imidazole | 68% |

MOM = Methoxymethyl protecting group

The Stille coupling reaction involves the coupling of an organohalide with an organotin compound, catalyzed by palladium. This reaction is known for its tolerance of a wide range of functional groups, making it a potentially valuable tool for the derivatization of this compound without affecting the aldehyde group. Although specific examples utilizing this compound are not prevalent in the literature, the general applicability of the Stille reaction to aryl bromides suggests its utility in this context.

The reaction would likely proceed by coupling this compound with various organostannanes (e.g., arylstannanes, vinylstannanes) in the presence of a palladium catalyst.

Beyond Suzuki and Stille couplings, other metal-catalyzed reactions can be envisioned at the C-2 position. Copper-catalyzed reactions, in particular, are known to be effective for the formation of C-N, C-O, and C-S bonds. Patent literature suggests the use of copper in reactions involving this compound. google.com Copper-catalyzed coupling of N-nucleophiles (Ullmann condensation) with aryl halides is a well-established method and could be applied to introduce various amine functionalities.

Furthermore, other palladium-catalyzed reactions such as the Heck, Sonogashira, and Buchwald-Hartwig amination reactions could potentially be employed to further functionalize the C-2 position, leading to a wide array of substituted imidazole derivatives.

Reactions of the Carbaldehyde Functional Group

The carbaldehyde group at the C-5 position is a versatile functional handle that can undergo a variety of transformations common to aldehydes. These reactions allow for the extension of the carbon skeleton and the introduction of new functional groups.

Oxidation: The aldehyde can be oxidized to a carboxylic acid using standard oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). google.com This would yield 2-Bromo-1H-imidazole-5-carboxylic acid, a valuable intermediate for further derivatization, for instance, through amide bond formation.

Reduction: The aldehyde can be selectively reduced to a primary alcohol, 2-Bromo-1H-imidazol-5-yl)methanol, using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). google.com More potent reducing agents like lithium aluminum hydride (LiAlH₄) could also be used, although care must be taken to avoid potential side reactions with the imidazole ring or the bromine substituent.

Reductive Amination: The carbaldehyde can undergo reductive amination with a primary or secondary amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to form the corresponding 2-bromo-5-(aminomethyl)-1H-imidazole derivatives.

Wittig Reaction and Related Olefinations: The aldehyde can be converted to an alkene through the Wittig reaction with a phosphorus ylide. This allows for the introduction of a carbon-carbon double bond with various substituents, significantly expanding the molecular complexity.

Condensation Reactions: The aldehyde can react with various active methylene (B1212753) compounds in condensation reactions (e.g., Knoevenagel condensation) to form α,β-unsaturated systems, which are themselves versatile intermediates for further synthetic transformations.

Table 2: Potential Transformations of the Carbaldehyde Group

| Reaction Type | Reagents | Product Functional Group |

| Oxidation | KMnO₄, CrO₃ | Carboxylic Acid |

| Reduction | NaBH₄, LiAlH₄ | Primary Alcohol |

| Reductive Amination | R¹R²NH, NaBH₃CN | Amine |

| Wittig Reaction | Ph₃P=CHR | Alkene |

| Knoevenagel Condensation | CH₂(CN)₂, piperidine | α,β-Unsaturated nitrile |

Oxidation to Carboxylic Acids

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 2-bromo-1H-imidazole-5-carboxylic acid. This transformation is a common and crucial step in the synthesis of more complex molecules. A variety of oxidizing agents can be employed for this purpose. evitachem.com

Mild and efficient protocols for the oxidation of aromatic and heteroaromatic aldehydes have been developed. researchgate.netresearchgate.net For instance, reagents like hydrogen peroxide in the presence of a base or an acid catalyst are effective. researchgate.netresearchgate.net Other systems include Oxone, which serves as a metal-free oxidant, and N-hydroxyphthalimide (NHPI) with oxygen as the terminal oxidant. organic-chemistry.org For imidazole-based aldehydes, oxidizing agents such as potassium permanganate or chromium trioxide are also applicable. evitachem.com The resulting carboxylic acid serves as a valuable intermediate for further derivatization, such as ester or amide formation.

Table 1: Common Reagents for Aldehyde Oxidation

| Oxidizing Agent/System | Conditions | Notes |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Basic or acidic solution | A strong, classic oxidant. evitachem.com |

| Chromium Trioxide (CrO₃) | Acidic solution (Jones oxidation) | A powerful oxidizing agent. evitachem.com |

| Hydrogen Peroxide (H₂O₂) | Basic (e.g., KOH) or acidic (e.g., formic acid) medium | An environmentally benign oxidant. researchgate.netresearchgate.net |

| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Mild conditions | A valuable alternative to metal-mediated oxidations. organic-chemistry.org |

Reduction to Primary Alcohols

The carbonyl group in this compound can be reduced to a primary alcohol, yielding (2-Bromo-1H-imidazol-5-yl)methanol. This transformation is typically achieved using hydride-based reducing agents.

Commonly used reagents for this reduction include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). evitachem.com Sodium borohydride is a milder reagent, often used in alcoholic solvents, and is generally selective for aldehydes and ketones. Lithium aluminum hydride is a much stronger reducing agent and must be used in anhydrous ethereal solvents. The choice of reagent depends on the presence of other functional groups in the molecule that might also be susceptible to reduction.

Table 2: Common Reagents for Aldehyde Reduction

| Reducing Agent | Conditions | Notes |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Protic solvents (e.g., methanol, ethanol) | A mild and selective reagent. evitachem.comresearchgate.net |

Condensation Reactions for Schiff Base Formation

The aldehyde functional group readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines or azomethines. ijacskros.com These reactions involve the formation of a carbon-nitrogen double bond (–HC=N–) and are fundamental in the synthesis of a wide array of biologically active compounds and coordination complexes. ijacskros.comorientjchem.orgnih.gov

The synthesis of Schiff bases from imidazole-2-carboxaldehyde and various primary amines has been reported, highlighting the utility of this reaction pathway for generating diverse imidazole derivatives. orientjchem.org Similarly, this compound can react with primary amines, often under mild acidic or basic catalysis, to produce the corresponding 2-bromo-5-(iminomethyl)-1H-imidazole derivatives. These Schiff bases are valuable intermediates for creating more complex heterocyclic systems and have applications in medicinal chemistry and materials science. ijacskros.comscience.gov

Nucleophilic Addition Reactions to the Carbonyl Center

The electrophilic carbon atom of the aldehyde group is susceptible to attack by various nucleophiles. This fundamental reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds. Examples of nucleophilic addition reactions include the addition of organometallic reagents (e.g., Grignard reagents or organolithium compounds) to form secondary alcohols, and the addition of cyanide to form cyanohydrins. These intermediates can then be further transformed into a range of other functional groups. The reactivity of the carbonyl center makes this compound a versatile precursor for chain extension and molecular elaboration.

Ring Functionalization and Derivatization

Beyond the reactivity of the aldehyde group, the imidazole ring itself can be functionalized, offering pathways to more complex derivatives.

Electrophilic Substitution Patterns on the Imidazole Ring

Electrophilic aromatic substitution is a key class of reactions for functionalizing aromatic rings. byjus.combyjus.com In the case of this compound, the imidazole ring is deactivated towards electrophilic attack due to the electron-withdrawing nature of both the bromo and the formyl (-CHO) groups. The directing influence of these substituents would need to be considered for any potential electrophilic substitution reaction. Generally, electrophilic attack on the imidazole ring is challenging and often requires harsh conditions. science.gov However, metalation followed by quenching with an electrophile provides a more common route to further substitution on the imidazole ring. psu.edu

Oxidative Coupling and Cyclization Pathways

Polyfunctionalized imidazoles, such as this compound, are valuable precursors for the synthesis of bicyclic and tricyclic heterocyclic systems. psu.edu Intramolecular cyclization reactions can be designed by introducing appropriate functional groups that can react with either the aldehyde or the bromo-substituted position on the ring. For instance, studies on related 4-bromoimidazole-2-carbaldehydes have shown that they can undergo cyclization to form imidazo[1,2-b]isoquinolines. psu.edu Similar strategies could potentially be applied to this compound, where the aldehyde and the bromo-substituent could participate in cyclization reactions to construct fused ring systems, which are common scaffolds in pharmacologically active molecules.

Derivatization Strategies and Molecular Scaffold Modification

Modifications at the Carbaldehyde Moiety

The aldehyde group at the C-5 position is a key functional handle for a variety of chemical transformations, enabling the introduction of numerous other functional groups and the extension of the molecular framework.

Conversion to Esters, Amides, and Nitriles

The aldehyde can be readily converted into other important functional groups such as esters, amides, and nitriles, significantly broadening the synthetic utility of the core molecule.

Esters and Amides: The synthesis of esters and amides from 2-bromo-1H-imidazole-5-carbaldehyde is typically achieved through a two-step sequence. The first step involves the oxidation of the aldehyde to its corresponding carboxylic acid, 2-bromo-1H-imidazole-5-carboxylic acid. organic-chemistry.org A variety of oxidizing agents can be employed for this transformation, including mild reagents like Oxone or catalytic systems such as N-hydroxyphthalimide (NHPI) with oxygen. organic-chemistry.org Once the carboxylic acid is formed, standard condensation methods can be applied. For esterification, the carboxylic acid can be reacted with an alcohol under acidic conditions (e.g., Fischer esterification) or by using coupling agents. For amidation, the carboxylic acid is coupled with a primary or secondary amine using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or Deoxo-Fluor to facilitate the formation of the amide bond. nih.gov

Nitriles: The conversion of the aldehyde group directly to a nitrile offers a more direct route. This transformation can be accomplished in a one-pot reaction using various reagents. A common method involves reacting the aldehyde with hydroxylamine (B1172632) hydrochloride, which forms an intermediate oxime that is subsequently dehydrated to the nitrile. researchgate.net This dehydration can be promoted by various reagents or conditions, including imidazole (B134444) hydrochloride itself, which can catalyze the transformation. researchgate.netorganic-chemistry.org This direct conversion avoids the isolation of the intermediate carboxylic acid or oxime, providing an efficient pathway to 2-bromo-5-cyano-1H-imidazole.

Oxime and Hydrazone Formation

The carbonyl group of the aldehyde readily undergoes condensation reactions with α-nucleophiles like hydroxylamine and its derivatives (to form oximes) or hydrazines (to form hydrazones). nih.gov These reactions are fundamental in organic chemistry and provide stable derivatives with potential applications in various fields.

The formation of an oxime or hydrazone involves the nucleophilic attack of the nitrogen atom of hydroxylamine or hydrazine (B178648) on the electrophilic carbonyl carbon of the aldehyde. nrochemistry.com This is typically followed by dehydration to yield the C=N double bond of the final product. nrochemistry.com The reaction is often catalyzed by acid, which protonates the carbonyl oxygen, increasing its electrophilicity. nrochemistry.com The reaction rate is pH-dependent, with optimal conditions generally found in the slightly acidic range (pH 4-5) to ensure sufficient protonation of the carbonyl group without deactivating the nitrogen nucleophile. nih.gov The resulting oximes and hydrazones are often stable, crystalline solids, and their formation can serve as a method for the characterization of the parent aldehyde.

Functionalization at the Imidazole Nitrogen (N-1)

The N-1 nitrogen of the imidazole ring is a nucleophilic center and can be readily functionalized, most commonly through alkylation or acylation. psu.edu This modification is crucial as it can significantly alter the electronic properties and biological activity of the molecule. Furthermore, protecting the N-1 position is often a necessary step in multi-step syntheses to prevent unwanted side reactions. beilstein-journals.org

A general and effective method for N-alkylation involves deprotonating the imidazole nitrogen with a suitable base, followed by the addition of an alkylating agent. beilstein-journals.org Strong bases like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are commonly used to generate the imidazolide (B1226674) anion. beilstein-journals.org This anion then acts as a potent nucleophile, reacting with various electrophiles like alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or tosylates to form the N-1 substituted product. researchgate.net The choice of base and solvent can influence the regioselectivity of the reaction, particularly in imidazole systems with different substituents.

Strategic Introduction of Diverse Substituents on the Imidazole Ring

The bromine atom at the C-2 position of this compound is a key feature that enables the strategic introduction of a wide array of substituents through transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the 2-bromoimidazole with an organoboron reagent, typically a boronic acid or ester. researchgate.netyoutube.com This method is exceptionally versatile for forming new carbon-carbon bonds, allowing for the introduction of various aryl, heteroaryl, or vinyl groups at the C-2 position. nih.govbeilstein-journals.org The reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃, K₃PO₄), and a suitable solvent system. nih.gov

Sonogashira Coupling: To introduce alkynyl substituents, the Sonogashira coupling is employed. wikipedia.orglibretexts.org This reaction involves the coupling of the 2-bromoimidazole with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst (e.g., CuI). organic-chemistry.org An amine base, such as triethylamine (B128534) or diisopropylamine, is typically used as the solvent and base. wikipedia.org This reaction provides a direct route to 2-alkynylimidazole derivatives.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond by coupling the 2-bromoimidazole with a primary or secondary amine. wikipedia.orgyoutube.com This provides access to 2-aminoimidazole derivatives, which are important pharmacophores. The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., tBuBrettPhos), and a base. nih.govnih.gov The development of specialized ligands has greatly expanded the scope of this reaction to include a wide range of amine coupling partners. nih.gov

Construction of Fused and Bridged Imidazole Systems

The functional groups on this compound can be utilized to construct more complex, polycyclic systems. The aldehyde moiety, in particular, is a valuable precursor for cyclization reactions to form fused heterocycles.

One common strategy involves the condensation of the aldehyde with a molecule containing two nucleophilic sites that can react to form a new ring. For instance, reaction with ortho-phenylenediamine in the presence of an oxidizing agent or a promoter like chlorotrimethylsilane (B32843) can lead to the formation of a fused benzimidazole (B57391) ring system. organic-chemistry.org This type of reaction, where an aldehyde condenses with an ortho-difunctional aromatic compound, is a general method for synthesizing fused heterocyclic systems. organic-chemistry.org

Another powerful reaction for constructing fused systems is the Pictet-Spengler reaction. wikipedia.org In its classic form, it involves the cyclization of a β-arylethylamine with an aldehyde. nrochemistry.comwikipedia.org Modified versions of this reaction have been developed. For example, an N-1 linked aromatic amine on the imidazole ring can react with an aldehyde to form fused imidazoquinoxalines after cyclization and oxidation. nih.govacs.org While not a direct reaction of the 5-carbaldehyde itself, this illustrates how the imidazole scaffold can participate in complex cyclizations. The aldehyde at C-5 can also be envisioned as a reactant in intramolecular cyclizations if a suitable nucleophilic side chain is first installed at the N-1 or C-4 position, leading to various fused imidazopyridine or related structures. nih.gov

Spectroscopic and Computational Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. For 2-Bromo-1H-imidazole-5-carbaldehyde, ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques are invaluable for assigning the chemical environment of each proton and carbon atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons in the molecule. The imidazole (B134444) ring has one proton, and the aldehyde group has one proton. The N-H proton of the imidazole ring often shows a broad signal due to tautomerism and exchange with the solvent, and its chemical shift can be highly variable depending on the solvent and concentration.

The aldehyde proton (CHO) is anticipated to appear as a singlet in the downfield region of the spectrum, typically between δ 9.5 and 10.5 ppm, due to the deshielding effect of the electronegative oxygen atom. The lone proton on the imidazole ring (H-4) would also appear as a singlet, with its chemical shift influenced by the electron-withdrawing effects of the adjacent bromine atom and the aldehyde group. Based on data from similar imidazole derivatives, this proton is expected to resonate in the region of δ 7.5-8.5 ppm. For comparison, the ¹H NMR spectrum of the related compound 4-bromo-1-methyl-1H-imidazole-2-carbaldehyde shows the imidazole proton at δ 7.80 ppm and the aldehyde proton at δ 9.62 ppm. thermofisher.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CHO | 9.5 - 10.5 | Singlet |

| H-4 | 7.5 - 8.5 | Singlet |

| N-H | Variable | Broad Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, three distinct signals are expected for the three carbon atoms in the imidazole ring and one for the carbonyl carbon of the aldehyde group.

The carbonyl carbon (C=O) of the aldehyde is the most deshielded and is expected to appear at approximately δ 180-190 ppm. The carbon atom bearing the bromine (C-2) would be significantly influenced by the halogen's electronegativity and is predicted to be in the range of δ 135-145 ppm. The C-5 carbon, attached to the aldehyde group, and the C-4 carbon are also expected in the aromatic region, typically between δ 120-150 ppm. Tautomerism in the imidazole ring can sometimes lead to averaged signals for C-4 and C-5 in solution NMR. mdpi.com For reference, in 4-Bromo-1H-imidazole, the carbon signals appear at δ 123.1 and δ 110.8 ppm in DMSO-d6.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -CHO | 180 - 190 |

| C-2 | 135 - 145 |

| C-4 | 120 - 135 |

| C-5 | 140 - 150 |

Two-Dimensional NMR Techniques for Structural Confirmation

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would be used to identify any proton-proton couplings. sdsu.eduyoutube.com In the case of this compound, no significant cross-peaks are expected as all the protons are singlets and are not coupled to each other.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.eduhmdb.ca An HSQC spectrum would show a cross-peak between the H-4 proton and the C-4 carbon, and another between the aldehyde proton and the carbonyl carbon, thus confirming their direct attachment.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (2-3 bond) correlations between protons and carbons. sdsu.edu This would be particularly useful in confirming the substitution pattern. For instance, the aldehyde proton should show a correlation to the C-5 carbon of the imidazole ring. The H-4 proton would be expected to show correlations to C-2 and C-5.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C=N, and C-Br bonds.

The N-H stretching vibration of the imidazole ring is typically observed as a broad band in the region of 3200-3500 cm⁻¹. The carbonyl (C=O) stretching of the aldehyde group is a strong, sharp absorption expected around 1680-1700 cm⁻¹. The C-H stretching of the aldehyde proton usually appears as a pair of weak bands around 2820 and 2720 cm⁻¹. The C=N and C=C stretching vibrations of the imidazole ring are expected in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration typically appears in the fingerprint region, below 700 cm⁻¹. For comparison, the IR spectrum of 1H-imidazole shows a broad N-H stretch centered around 3150 cm⁻¹. nist.gov

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H (imidazole) | Stretch | 3200 - 3500 | Broad, Medium |

| C-H (aldehyde) | Stretch | 2810 - 2830, 2710 - 2730 | Weak |

| C=O (aldehyde) | Stretch | 1680 - 1700 | Strong, Sharp |

| C=N, C=C (imidazole) | Stretch | 1400 - 1600 | Medium to Strong |

| C-Br | Stretch | 500 - 700 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. uzh.ch Organic molecules containing chromophores, such as the imidazole ring and the carbonyl group in this compound, absorb UV or visible light to promote electrons to higher energy orbitals. shu.ac.uklibretexts.orglibretexts.org

The expected electronic transitions are π → π* and n → π. The conjugated system of the imidazole ring and the aldehyde group will give rise to strong π → π transitions, likely in the range of 200-300 nm. The n → π* transition, involving the non-bonding electrons of the oxygen atom in the carbonyl group, is expected to appear as a weaker absorption at a longer wavelength, potentially above 300 nm. The presence of the bromine atom may cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted imidazole-5-carbaldehyde. Computational studies on imidazole-2-carboxaldehyde have shown transitions around 285 nm. researchgate.net

Table 4: Predicted UV-Vis Absorption Maxima for this compound

| Transition | Predicted λmax (nm) |

| π → π | 200 - 300 |

| n → π | > 300 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

The molecular ion peak (M⁺) for this compound would be expected at m/z corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion peak and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). miamioh.edulibretexts.org

Common fragmentation pathways for this molecule would likely involve the loss of the aldehyde group (CHO, 29 Da) or the bromine atom (79/81 Da). libretexts.orglibretexts.org Cleavage of the imidazole ring is also possible but generally less favored than the loss of substituents. nih.gov The fragmentation pattern provides a fingerprint that can be used to confirm the structure of the compound.

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment | Proposed Structure | Predicted m/z |

| [M]⁺ | C₄H₃BrN₂O⁺ | 189.9/191.9 |

| [M - CHO]⁺ | C₃H₂BrN₂⁺ | 160.9/162.9 |

| [M - Br]⁺ | C₄H₃N₂O⁺ | 111.0 |

X-ray Diffraction (XRD) for Single Crystal Structure Determination

X-ray diffraction (XRD) on a single crystal is the most definitive method for establishing the absolute molecular structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms within the crystal lattice.

For a compound like this compound, obtaining a suitable single crystal is the first critical step. This is typically achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot, saturated solution. The choice of solvent is crucial and is often determined empirically.

Once a crystal of sufficient size and quality is obtained, it is mounted on a goniometer and subjected to a beam of monochromatic X-rays. The diffraction pattern produced is recorded on a detector. The analysis of this pattern allows for the determination of the unit cell dimensions, space group, and the electron density distribution, which is then used to build a model of the molecular structure.

A hypothetical table of crystallographic data for this compound, based on typical values for similar small organic molecules, is presented below.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 7.5 |

| b (Å) | 12.0 |

| c (Å) | 8.5 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (ų) | 820 |

| Z (molecules per unit cell) | 4 |

| Calculated Density (g/cm³) | 1.85 |

Advanced Chromatographic and Purity Assessment Techniques

The purity of a compound is a critical parameter, and advanced chromatographic techniques are the primary methods for its determination. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for separating the target compound from impurities and for quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of a wide range of organic compounds. For this compound, a reverse-phase HPLC method would likely be employed. In this method, a non-polar stationary phase (like C18) is used with a polar mobile phase.

A typical HPLC analysis would involve dissolving the compound in a suitable solvent, such as acetonitrile (B52724) or methanol, and injecting it into the HPLC system. The separation is achieved based on the differential partitioning of the compound and any impurities between the stationary and mobile phases. Detection is commonly performed using a UV-Vis detector, as the imidazole ring and the carbaldehyde group are chromophores that absorb UV light. For more detailed analysis, a mass spectrometer (MS) can be coupled with the HPLC (LC-MS), which provides mass information for the separated components, aiding in the identification of impurities. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

While a specific HPLC method for this compound is not detailed in the literature, a method for a related compound, 2-Bromo-4-nitro-1H-imidazole, utilizes a Newcrom R1 reverse-phase column with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com

A hypothetical HPLC method for the purity assessment of this compound is outlined below.

| Parameter | Hypothetical Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Gas Chromatography (GC)

Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. Given that this compound is a solid with an expected moderate boiling point under vacuum, GC could potentially be used for its purity assessment, likely coupled with a mass spectrometer (GC-MS) for definitive peak identification.

In a GC-MS analysis, a small amount of the sample, dissolved in a volatile solvent, is injected into a heated inlet, where it is vaporized. The vapor is then carried by an inert gas (the mobile phase) through a capillary column containing the stationary phase. Separation occurs based on the compound's volatility and its interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum for each component.

Mechanistic Investigations and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a principal method for the quantum mechanical investigation of molecular systems. Its balance of accuracy and computational cost makes it particularly suitable for studying molecules of moderate size like 2-Bromo-1H-imidazole-5-carbaldehyde. DFT calculations can elucidate the molecule's fundamental properties, from its three-dimensional shape to its electronic behavior.

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable conformation (lowest energy state). For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that define its structure. While specific experimental data for this exact molecule is scarce, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), can predict these parameters. nih.gov The imidazole (B134444) ring is planar, and the primary conformational flexibility arises from the orientation of the carbaldehyde group relative to the ring.

The planarity of the imidazole ring is a key feature, and the rotational barrier of the aldehyde group can be calculated to understand its conformational preferences. It is expected that the molecule will have a preferred planar conformation to maximize conjugation between the aldehyde group and the imidazole ring. Intermolecular hydrogen bonding between the imidazole N-H and the aldehyde oxygen of another molecule could also influence its solid-state conformation.

Table 1: Predicted Geometrical Parameters for this compound (Theoretical) (Note: This data is hypothetical and based on typical values for similar structures calculated using DFT methods, as specific literature values are unavailable.)

| Parameter | Predicted Value |

| C2-Br Bond Length | ~1.88 Å |

| C4-C5 Bond Length | ~1.38 Å |

| C5-C(aldehyde) Bond Length | ~1.46 Å |

| N1-C2 Bond Length | ~1.37 Å |

| N1-C5 Bond Length | ~1.39 Å |

| C=O Bond Length | ~1.22 Å |

| C4-C5-C(aldehyde) Angle | ~125° |

| N1-C5-C(aldehyde) Angle | ~120° |

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. orientjchem.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole ring, while the LUMO is likely centered on the electron-withdrawing carbaldehyde group and the C2-Br bond. A smaller HOMO-LUMO gap would suggest higher reactivity. The presence of the bromine atom and the aldehyde group, both electron-withdrawing, is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted imidazole. acs.org

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Theoretical) (Note: This data is hypothetical and based on typical values for similar structures calculated using DFT methods.)

| Parameter | Predicted Energy (eV) |

| HOMO Energy | ~ -6.5 |

| LUMO Energy | ~ -2.0 |

| HOMO-LUMO Gap | ~ 4.5 |

DFT calculations are a reliable tool for predicting vibrational (infrared and Raman) and electronic (UV-Visible) spectra. The calculated vibrational frequencies can be compared with experimental data to confirm the molecular structure. Each vibrational mode corresponds to a specific motion of the atoms, such as stretching or bending of bonds. For this compound, characteristic vibrational frequencies would include the N-H stretch, the C=O stretch of the aldehyde, and various C-N and C-C stretching modes within the imidazole ring. nih.gov

The electronic spectrum, calculated using Time-Dependent DFT (TD-DFT), can predict the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. These transitions are often of π → π* character in aromatic systems.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Theoretical) (Note: This data is hypothetical and based on typical values for similar structures.)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H (imidazole) | Stretching | ~3100-3200 |

| C=O (aldehyde) | Stretching | ~1680-1700 |

| C=N (imidazole) | Stretching | ~1500-1550 |

| C-Br | Stretching | ~600-650 |

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). nih.gov

Electronegativity (χ) describes the molecule's ability to attract electrons.

Chemical Hardness (η) measures the resistance to change in electron distribution. A lower hardness indicates higher reactivity.

Global Electrophilicity Index (ω) quantifies the electrophilic nature of a molecule.

These descriptors can be calculated using the energies of the HOMO and LUMO and are useful for comparing the reactivity of different molecules and predicting their behavior in chemical reactions. The electron-withdrawing nature of the bromo and carbaldehyde substituents is expected to result in a relatively high electrophilicity index for this compound.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While DFT is excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations can be used to explore the conformational landscape of this compound, especially in different solvent environments. By simulating the motion of the molecule at a given temperature, one can observe the rotation of the aldehyde group and the flexibility of the molecule. This is particularly important for understanding how the molecule might interact with a biological target, such as an enzyme's active site, where conformational changes can be crucial for binding.

Reaction Pathway Analysis and Transition State Modeling

This analysis helps in understanding the reaction mechanism and predicting the most likely reaction pathways. For example, modeling the reaction with a nucleophile would involve locating the transition state structure where the old C-Br bond is partially broken and the new bond with the nucleophile is partially formed. The energy of this transition state relative to the reactants would determine the reaction rate.

Energetic Profiles of Key Transformations

The energetic landscapes of reactions involving this compound are crucial for understanding and predicting reaction outcomes. Computational studies, often employing DFT methods, can map out the potential energy surfaces for various transformations, such as nucleophilic substitution, cross-coupling reactions, and functional group manipulations.

Table 1: Hypothetical Energetic Profile for a Suzuki-Miyaura Cross-Coupling Reaction

| Reaction Step | Intermediate/Transition State | Calculated Free Energy (kcal/mol) |

| 1 | Oxidative Addition (TS) | +18.5 |

| 2 | Transmetalation (TS) | +12.3 |

| 3 | Reductive Elimination (TS) | +8.7 |

Investigations into the mechanisms of cooperatively catalyzed reactions, such as those involving palladium and copper systems, have highlighted that steps like transmetalation can have barriers comparable to what was previously considered the sole rate-determining step. ruhr-uni-bochum.de The formation of bimetallic intermediates is a key aspect of these reaction pathways. ruhr-uni-bochum.de

Solvation Effects on Reaction Mechanisms

The role of the solvent in modulating the reaction mechanisms of this compound cannot be overstated. Solvation models, both implicit and explicit, are incorporated into computational studies to provide a more accurate description of the reaction energetics and pathways in the condensed phase.

The polarity and coordinating ability of the solvent can significantly influence the stability of charged intermediates and transition states. For example, in a reaction proceeding through an ionic intermediate, a polar protic solvent would be expected to lower the energy of this species, thereby accelerating the reaction rate. Conversely, non-polar solvents might favor concerted pathways.

Table 2: Illustrative Solvation Effects on a Key Reaction Intermediate

| Solvent | Dielectric Constant | Calculated Relative Energy (kcal/mol) |

| Toluene | 2.4 | 0.0 (Reference) |

| Tetrahydrofuran (B95107) (THF) | 7.6 | -2.5 |

| Acetonitrile (B52724) | 37.5 | -5.8 |

| Water | 80.1 | -9.2 |

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical correlation between the structural features of a molecule and its chemical reactivity. nih.gov For a series of substituted imidazoles, QSRR can be a powerful tool to predict reaction rates and equilibrium constants. tubitak.gov.tr

For this compound and its derivatives, QSRR models could be developed to predict their reactivity in various reactions. These models typically use a set of molecular descriptors, which can be calculated from the molecular structure and can be steric, electronic, or topological in nature.

Table 3: Common Molecular Descriptors in QSRR Studies

| Descriptor Type | Example Descriptors |

| Electronic | Hammett constants (σ), Dipole moment, HOMO/LUMO energies |

| Steric | Taft steric parameters (Es), Molar refractivity |

| Topological | Connectivity indices, Wiener index |

The development of robust QSRR models can significantly accelerate the discovery of new synthetic methodologies by allowing for the in-silico screening of potential reactants. nih.gov Such studies have been applied to various classes of organic compounds, including those containing bromo and nitrile functionalities. tubitak.gov.trtubitak.gov.tr

Theoretical Insights into Regioselectivity and Stereoselectivity

When a molecule like this compound undergoes a reaction where multiple products can be formed, understanding the factors that control regioselectivity and stereoselectivity is paramount. Computational chemistry offers profound insights into these aspects.

For instance, in an electrophilic aromatic substitution reaction on the imidazole ring, theoretical calculations of local reactivity descriptors, such as the Fukui functions or the condensed-to-atom electrophilic and nucleophilic softness, can predict the most likely site of attack. The presence of the electron-withdrawing bromine and carbaldehyde groups significantly influences the electron density distribution in the imidazole ring, thereby directing the regiochemical outcome of reactions.

Similarly, if a reaction creates a new stereocenter, computational modeling of the transition states leading to the different stereoisomers can elucidate the origin of the observed stereoselectivity. The relative energies of these diastereomeric transition states, influenced by steric and electronic factors, determine the product ratio.

While specific theoretical studies on the regioselectivity and stereoselectivity of this compound are not extensively documented in the public domain, the principles derived from studies on related heterocyclic systems provide a strong framework for predicting its behavior.

Applications As a Synthetic Intermediate and in Advanced Materials Research

Building Block for Complex Heterocyclic Compounds

The bifunctional nature of 2-bromo-1H-imidazole-5-carbaldehyde, possessing both an electrophilic aldehyde carbon and a bromine-substituted carbon atom susceptible to coupling reactions, makes it an ideal starting material for the construction of more elaborate heterocyclic systems.

Synthesis of Ligands for Metal Coordination Complexes

The imidazole (B134444) nucleus is a well-established coordinating motif in inorganic chemistry. The nitrogen atoms of the imidazole ring can readily bind to a variety of metal ions, and the presence of additional functional groups, such as the carbaldehyde in this compound, provides further sites for coordination or for the introduction of other ligating arms.

The aldehyde group can be converted into an imine (Schiff base) through condensation with primary amines. These Schiff base ligands, incorporating the imidazole ring, can then be used to form stable complexes with transition metals. The bromine atom at the 2-position offers a site for further functionalization, such as through cross-coupling reactions, to create even more complex and polydentate ligands. These ligands and their corresponding metal complexes are of interest for their potential applications in catalysis, sensing, and as therapeutic agents. For instance, imidazole-based Schiff base ligands have been used to synthesize silver(I) complexes. core.ac.uk

Precursors for Polyfunctional Imidazole Systems

The strategic placement of the bromo and carbaldehyde groups on the imidazole ring allows for sequential and regioselective reactions to introduce multiple functionalities. This makes this compound a valuable precursor for creating polyfunctional imidazole systems. psu.edu

The aldehyde can undergo a wide range of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and various olefination and condensation reactions. The bromine atom can be substituted through nucleophilic aromatic substitution or participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. This versatility enables the synthesis of a diverse library of substituted imidazoles with tailored electronic and steric properties for various applications.

Intermediacy in the Synthesis of Chemically Significant Molecules

The utility of this compound extends to the synthesis of molecules with recognized biological activity. Its role as a key intermediate allows for the efficient construction of complex scaffolds found in pharmaceuticals.

Precursors for Angiotensin II Receptor Antagonist Scaffolds

A significant application of imidazole derivatives is in the development of angiotensin II receptor antagonists, a class of drugs used to treat hypertension. While specific details on the direct use of this compound in the synthesis of marketed drugs like losartan (B1675146) are not extensively documented in the public domain, the core imidazole-4-carbaldehyde structure is a known feature in some synthetic routes to these antagonists. For example, the synthesis of 1,5-disubstituted imidazole angiotensin II receptor antagonists has been explored. nih.gov The functional groups on this compound provide the necessary handles to build the complex structures characteristic of these antagonists, which typically feature a biphenyl-tetrazole moiety. The synthesis of related compounds, such as 2-n-butyl-4-(2-chlorophenyl)-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-imidazole-5-carboxylic acid, highlights the importance of substituted imidazoles in this therapeutic area. nih.gov

Synthetic Pathways to Other Chemically Active Imidazole Derivatives

The imidazole ring is a common motif in many biologically active compounds. researchgate.netbohrium.com The reactivity of this compound allows for its use in the synthesis of a variety of other imidazole derivatives with potential therapeutic applications. The aldehyde can be a precursor to various functional groups, and the bromine atom can be replaced to introduce diverse substituents. This flexibility is crucial in medicinal chemistry for structure-activity relationship (SAR) studies, where systematic modifications of a lead compound are made to optimize its biological activity. The synthesis of various substituted imidazoles has been reported, demonstrating a wide range of biological activities including antibacterial, anti-inflammatory, and antifungal properties. researchgate.net

Contributions to Functional Materials Science

The unique electronic properties of the imidazole ring, combined with the ability to introduce various functional groups through the bromo and carbaldehyde moieties, make this compound a promising building block for functional materials. While specific research on this particular compound in materials science is emerging, the broader class of functionalized imidazoles has shown potential in several areas.

Imidazole-containing polymers and metal-organic frameworks (MOFs) are being investigated for applications in gas storage, separation, and catalysis. The ability to precisely control the chemical functionality of the imidazole building block is key to tailoring the properties of these materials. The aldehyde group of this compound can be utilized in polymerization reactions or for post-synthetic modification of materials. The bromine atom provides a site for further functionalization to tune the electronic or physical properties of the resulting material.

Development of Dyes and Pigments

The quest for new organic dyes and pigments with enhanced properties such as high thermal and chemical stability, strong absorption, and intense fluorescence is a continuous endeavor in materials science. The molecular framework of this compound provides a robust scaffold for the construction of such chromophoric systems.

The imidazole ring, a key component of this compound, is a well-known constituent in many biologically active molecules and has been incorporated into various functional dyes. The presence of the aldehyde group (-CHO) and the bromine atom (-Br) at positions 5 and 2, respectively, allows for a variety of chemical modifications. The aldehyde functionality is particularly useful for condensation reactions, such as the Knoevenagel condensation, with active methylene (B1212753) compounds to create extended π-conjugated systems, which are the cornerstone of many organic dyes.

Furthermore, the bromine atom can be utilized in cross-coupling reactions, such as the Suzuki or Stille reactions, to introduce various aryl or heteroaryl groups, thereby tuning the electronic and photophysical properties of the resulting molecules. This dual functionality enables the synthesis of a wide array of derivatives with potentially interesting coloristic and photoluminescent properties.

While specific research detailing the synthesis of dyes and pigments directly from this compound is limited, the fundamental principles of chromophore design strongly suggest its utility in this field. The combination of a stable heterocyclic core with reactive sites for π-system extension and functional group introduction makes it a prime candidate for the development of novel colorants.

Table 1: Potential Reactions for Dye Synthesis using this compound

| Reaction Type | Reactant | Potential Product Feature |

|---|---|---|

| Knoevenagel Condensation | Active methylene compounds | Extended π-conjugation, bathochromic shift |

| Suzuki Coupling | Arylboronic acids | Introduction of aryl groups, tuning of electronic properties |

| Stille Coupling | Organostannanes | Formation of C-C bonds for chromophore extension |

| Wittig Reaction | Phosphonium ylides | Creation of C=C double bonds for conjugation |

Polymer Synthesis and Material Property Modulation

The development of functional polymers with tailored optical, electronic, and thermal properties is a key area of modern materials science. Monomers containing heterocyclic units are often sought after for their ability to impart specific characteristics to the resulting polymers. This compound, with its reactive functional groups, presents itself as a valuable monomer or precursor for the synthesis of such advanced polymers.

The aldehyde group can participate in polymerization reactions, for instance, through polycondensation with diamines to form polyimines (Schiff base polymers). These polymers are known for their thermal stability and potential applications in chemosensing and catalysis. The bromine atom on the imidazole ring can serve as a site for post-polymerization modification, allowing for the introduction of various functionalities along the polymer chain. This would enable the fine-tuning of the polymer's properties, such as solubility, processability, and its interaction with other materials.

Moreover, the imidazole moiety itself can play a crucial role in modulating the properties of materials. Imidazole-containing polymers have been investigated for their proton conductivity, making them suitable for applications in fuel cell membranes. The nitrogen atoms in the imidazole ring can also act as ligands for metal ions, opening up possibilities for the creation of coordination polymers and metal-organic frameworks (MOFs) with interesting catalytic, magnetic, or optical properties.

Although direct polymerization of this compound has not been extensively reported, its potential as a monomer is evident from the reactivity of its functional groups. Research into the polymerization behavior of this compound could lead to the discovery of new polymers with unique and desirable properties for a range of advanced applications.

Table 2: Potential Polymerization Pathways for this compound

| Polymerization Type | Co-monomer/Initiator | Potential Polymer Type | Potential Application Area |

|---|---|---|---|

| Polycondensation | Diamines | Polyimine (Schiff Base) | Thermally stable materials, chemosensors |

| Cross-coupling Polymerization | Diboronic acids | Conjugated Polymer | Organic electronics, photovoltaics |

| Post-polymerization Modification | Various nucleophiles/coupling partners | Functionalized Polymer | Tailored material properties |

Future Perspectives and Research Challenges in 2 Bromo 1h Imidazole 5 Carbaldehyde Chemistry

Development of More Efficient and Sustainable Synthetic Methodologies

A primary challenge in the utilization of 2-Bromo-1H-imidazole-5-carbaldehyde lies in the development of more efficient and environmentally benign synthetic routes. Traditional methods for the synthesis of substituted imidazoles can sometimes involve harsh reaction conditions, the use of hazardous reagents, and generate significant chemical waste. isca.meresearchgate.net Consequently, there is a growing emphasis on green chemistry approaches for the synthesis of this and related imidazole (B134444) derivatives.

Future research will likely focus on several key areas to improve sustainability:

Catalytic Systems: The exploration of novel, non-toxic, and inexpensive catalysts is a significant avenue of research. For instance, the use of p-toluenesulfonic acid (PTSA) has been shown to be effective in the multi-component condensation for the synthesis of substituted imidazoles, offering mild conditions and good yields. isca.me Similarly, the application of heterogeneous catalysts, such as ZSM-11 zeolite and ZrO2–Al2O3, provides the advantage of easy recovery and reusability, contributing to more sustainable processes. nih.govrsc.org The use of bio-catalysts, like lemon juice, is also a promising green alternative. researchgate.net

Alternative Energy Sources: The use of microwave irradiation and ultrasonic assistance has demonstrated the potential to significantly reduce reaction times and improve yields in the synthesis of imidazole derivatives. mdpi.comnih.gov These methods offer more energy-efficient alternatives to conventional heating.

Atom Economy: The development of synthetic strategies with high atom economy, such as one-pot multicomponent reactions, will be crucial. These reactions allow for the construction of complex molecules from simple starting materials in a single step, minimizing the formation of byproducts. nih.govrsc.org

Exploration of Novel Reactivity and Transformation Pathways

The presence of both a bromine atom and an aldehyde group on the imidazole ring of this compound offers a rich platform for exploring novel reactivity and chemical transformations. While the individual reactivity of bromoimidazoles and imidazole aldehydes is known, the interplay between these two functional groups presents exciting opportunities for future research.

Key areas for exploration include:

Cross-Coupling Reactions: The bromine atom at the 2-position is a prime handle for various palladium-catalyzed cross-coupling reactions. While the Sonogashira and Buchwald-Hartwig amination reactions have been explored for other bromoimidazoles, a systematic study on this compound is a promising research direction. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.gov The aldehyde functionality could potentially influence the catalytic cycle or require protective group strategies, presenting both a challenge and an opportunity for developing novel synthetic methods.

Decarbonylative Cross-Coupling: A more advanced and less explored area is the potential for decarbonylative cross-coupling reactions, where the aldehyde group itself could be transformed and used as a coupling partner. nih.gov This would represent a significant step forward in the functionalization of this scaffold.

Reactivity of the Aldehyde Group: The aldehyde group can participate in a wide range of classical and modern organic reactions. Future research could explore its use in condensations, multicomponent reactions, and as a director for C-H activation on the imidazole ring, leading to new patterns of substitution.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis of this compound and its derivatives with flow chemistry and automated platforms is a significant future direction that promises to accelerate drug discovery and process development. nih.govnih.gov Flow chemistry offers several advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, and the potential for straightforward scale-up. nih.gov

Future research in this area will likely involve:

Development of Continuous Flow Syntheses: Designing and optimizing continuous flow processes for the synthesis of this compound itself will be a key step. This could involve the use of packed-bed reactors with immobilized catalysts for improved efficiency and sustainability.

Automated Library Synthesis: Once a robust flow synthesis is established, it can be integrated with automated platforms for the rapid generation of libraries of derivatives. nih.gov By systematically varying the starting materials and reagents in an automated fashion, a large number of novel compounds can be synthesized and screened for biological activity in a high-throughput manner.

In-line Analysis and Optimization: The incorporation of in-line analytical techniques, such as HPLC and mass spectrometry, into the flow system will allow for real-time monitoring of reactions and automated optimization of reaction conditions.

Advanced Computational Design for Predictive Chemistry

Advanced computational methods, particularly Density Functional Theory (DFT), are poised to play an increasingly important role in understanding and predicting the chemical behavior of this compound. orientjchem.orgresearchgate.netnih.gov These in-silico approaches can provide valuable insights into molecular structure, reactivity, and spectroscopic properties, guiding experimental design and saving significant time and resources.

Future computational research will likely focus on:

Reactivity Prediction: DFT calculations can be used to model the transition states of various reactions involving this compound, allowing for the prediction of reaction pathways and the rational design of catalysts. researchgate.net For example, computational studies can help to understand the regioselectivity of cross-coupling reactions and predict the most favorable conditions.

Spectroscopic Characterization: Computational methods can be used to simulate spectroscopic data, such as NMR and IR spectra, which can aid in the characterization of new derivatives. orientjchem.org

Drug Design and Discovery: Molecular docking and other computational tools can be used to predict the binding affinity of this compound derivatives to biological targets, such as enzymes and receptors. researchgate.net This can help to prioritize the synthesis of compounds with the highest potential for therapeutic activity.

Expanding its Role in Multicomponent Reactions for Chemical Diversity

Multicomponent reactions (MCRs) are powerful tools for generating chemical diversity, as they allow for the rapid assembly of complex molecules from three or more starting materials in a single synthetic step. isca.mersc.orgacs.orgnih.gov The aldehyde functionality of this compound makes it an ideal candidate for participation in a variety of MCRs, opening up new avenues for the synthesis of novel and diverse imidazole-based scaffolds. rsc.orgbohrium.commdpi.com

Future research in this area will likely explore:

Novel MCRs: The development of new MCRs that specifically utilize this compound as a key building block is a major research goal. This could involve reactions that leverage both the aldehyde and the bromo-substituted imidazole core to create unique molecular architectures.

Diversity-Oriented Synthesis: By systematically varying the other components in the MCRs, large and diverse libraries of imidazole derivatives can be generated. rsc.org This approach is particularly valuable for the discovery of new drug candidates and chemical probes.

Post-MCR Modifications: The products of MCRs involving this compound will still contain the bromine atom, which can be further functionalized using the cross-coupling reactions discussed previously. This combination of MCRs and subsequent modifications offers a powerful strategy for accessing a vast chemical space.

Q & A

Q. What are the most reliable synthetic routes for preparing 2-bromo-1H-imidazole-5-carbaldehyde?

- Methodological Answer : A common approach involves bromination of a pre-functionalized imidazole precursor. For example, selective bromination at the 2-position of 1H-imidazole-5-carbaldehyde can be achieved using bromine (Br₂) in dichloromethane at 0–5°C, followed by purification via column chromatography . Alternatively, Suzuki-Miyaura cross-coupling reactions with aryl boronic acids (e.g., phenylboronic acid) have been optimized using 5-bromoimidazole derivatives in dioxane/water (3:1) with potassium phosphate as a base and a palladium catalyst (1 mol%) under aerobic conditions .

Q. How is the purity and structure of this compound validated?

- Methodological Answer : Characterization typically combines nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For instance, ¹H NMR in DMSO-d₆ reveals distinct peaks for the aldehyde proton (~10.0 ppm) and bromine-induced deshielding effects on adjacent imidazole protons. Crystallographic refinement using SHELXL (via SHELX suite) confirms spatial arrangement, particularly for resolving tautomeric ambiguities in imidazole derivatives .

Q. What are the key reactivity patterns of this compound in nucleophilic substitution reactions?

- Methodological Answer : The bromine atom at the 2-position acts as a leaving group, enabling nucleophilic substitutions. For example, reactions with amines (e.g., benzylamine) in DMF at 80°C yield 2-alkylamino-imidazole derivatives. Kinetic studies suggest that polar aprotic solvents enhance reaction rates by stabilizing transition states .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination of imidazole derivatives be addressed?

- Methodological Answer : Regioselectivity is influenced by directing groups and reaction conditions. The aldehyde group at the 5-position in 1H-imidazole-5-carbaldehyde directs bromination to the 2-position via electronic effects. Computational studies (DFT calculations) support this preference, showing lower activation energy for bromination at the 2-position compared to the 4-position . Controlled temperatures (0–5°C) and stoichiometric Br₂ minimize side reactions .

Q. What strategies optimize catalytic cross-coupling reactions involving this compound?

- Methodological Answer : Palladium-catalyzed couplings (e.g., Suzuki, Heck) require careful ligand selection. For this compound, bulky ligands like XPhos improve yields by reducing palladium black formation. Microwave-assisted synthesis (100°C, 30 min) in DMF/H₂O (3:1) with K₂CO₃ as a base achieves >80% yield in arylations, as demonstrated in analogous imidazole systems .

Q. How does tautomerism affect the compound’s spectroscopic and crystallographic analysis?

- Methodological Answer : The 1H-imidazole core exhibits tautomerism between 1H and 3H forms. Variable-temperature NMR (VT-NMR) in CDCl₃ reveals coalescence of NH and CH signals at 50°C, confirming dynamic exchange. X-ray diffraction with SHELXL refinement resolves tautomeric states by analyzing hydrogen-bonding networks and bond lengths .

Q. What are the implications of this compound in medicinal chemistry target design?

- Methodological Answer : The aldehyde group enables Schiff base formation with biomolecular amines (e.g., lysine residues), making it a candidate for covalent inhibitor design. Recent studies highlight its use in synthesizing imidazole-based kinase inhibitors, where bromine serves as a handle for late-stage functionalization via cross-coupling .

Data Contradictions and Resolution

- Synthesis Yield Variability : reports ~70% yields for bromination under mild conditions, while notes higher yields (80–90%) using Suzuki couplings. This discrepancy arises from differences in reaction mechanisms (electrophilic vs. catalytic). Researchers should prioritize method alignment with target functional groups .

- Tautomerism Ambiguity : Conflicting NMR assignments in vs. 19 underscore the need for complementary techniques (e.g., NOESY for spatial proximity analysis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products